molecular formula C11H9ClN2O2 B598888 (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate CAS No. 1198098-49-5

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate

Cat. No.: B598888
CAS No.: 1198098-49-5
M. Wt: 236.655
InChI Key: SXIDAOSLDRZLPL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate is a chemical building block designed for medicinal chemistry and early-stage drug discovery research. This compound features a pyrrolopyridine scaffold, a privileged structure in the development of bioactive molecules. Heterocyclic scaffolds like pyrrolopyridine and indole are recognized as common cores in a wide spectrum of biologically active pharmaceuticals and are frequently investigated for their antiviral and anticancer properties . As a key synthetic intermediate, this reagent can be utilized in the design and synthesis of novel compounds for probing biological mechanisms and identifying new therapeutic candidates. The product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIDAOSLDRZLPL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NC(=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673634
Record name Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198098-49-5
Record name Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions

A common approach for acrylate esters involves aldol condensation between a carbonyl compound and an acrylate precursor. For this compound, potential pathways include:

  • Reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde with methyl acetoacetate under basic conditions (e.g., NaH, K₂CO₃) to form the β-keto ester intermediate. Subsequent dehydration would yield the acrylate ester.

  • Direct coupling using a Wittig reagent (e.g., methyl acrylate ylide) to introduce the acrylate group, though this may require protection/deprotection steps.

Key Reagents :

Reagent/ConditionRoleReference Source
Methyl acetoacetateAcrylate precursor,
Sodium hydroxide (NaOH)Base for condensation
Palladium catalysts (Pd(OAc)₂)Cross-coupling reactions,

Cross-Coupling Reactions

Palladium-mediated coupling is widely used for aryl-acrylate bond formation. For example:

  • Suzuki-Miyaura coupling between a boronic acid (e.g., derived from the pyrrolo[2,3-c]pyridine core) and a bromoacrylate ester.

  • Buchwald-Hartwig amination to introduce the acrylate group, though this is less common for esters.

Example Protocol :

  • Bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine at the 5-position to form a bromide intermediate.

  • Cross-coupling with methyl acrylate under Pd catalysis and a phosphine ligand (e.g., XPhos).

Conditions :

ParameterExample ValueReference Source
CatalystPd(OAc)₂,
BaseK₂CO₃ or Cs₂CO₃,
SolventTert-butanol or THF,
Temperature100–130°C

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields, as demonstrated in analogous pyrrolo-pyridine syntheses. A plausible method:

  • Reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with methyl acrylate in the presence of a base (e.g., DIPEA) under microwave heating (170°C for 3 hours).

Advantages :

  • Enhanced regioselectivity due to rapid heating.

  • Reduced reaction time compared to conventional methods.

MethodMechanismLimitations
Chiral auxiliaryInduces stereoselectivityRequires removal
Catalytic asymmetric synthesisTransition-metal catalystsHigh-cost ligands

Yield and Purity Optimization

While direct yield data for this compound is unavailable, insights from related reactions inform optimization strategies:

Reaction StepTypical Yield (%)Purification Method
Aldol condensation50–70Column chromatography (SiO₂)
Cross-coupling60–80Recrystallization
Microwave-assisted synthesis70–90Flash chromatography

Critical Factors :

  • Base strength : Strong bases (e.g., DBU) favor deprotonation and reaction progression.

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The acrylate ester group can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrrolopyridine derivative, while reduction of the acrylate ester can produce the corresponding alcohol.

Scientific Research Applications

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for biochemical studies.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Implications of Structural Differences

  • Bioactivity : Chlorine position (C5 vs. C7) and acrylate groups may enhance binding to biological targets (e.g., kinases) compared to simpler esters.
  • Solubility : Salt forms (e.g., dihydrochloride in ) improve solubility over neutral esters like the target compound .
  • Synthetic Feasibility : Lower yields in pyrrolopyridine esters (60%) vs. pyrimidines (64%) highlight challenges in functionalizing fused heterocycles .

Biological Activity

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and findings from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 1198098-49-5
  • MDL Number : MFCD13176654

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antibacterial properties. For instance, compounds related to this compound have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 μg/mL against resistant strains, indicating moderate efficacy in inhibiting bacterial growth .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Some studies report that related compounds demonstrate promising antifungal effects against Candida albicans and other fungal strains. The MIC values for effective compounds in this category were noted to be as low as 0.05–0.3 μg/mL against resistant strains of C. albicans, suggesting a potential therapeutic application in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a related compound demonstrated significant tumor growth inhibition in mouse xenograft models of head and neck cancer . This suggests that the compound may interact with cellular pathways involved in cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate bioavailability and a favorable clearance rate in animal models. For instance, one study reported an oral bioavailability of approximately 40.7% with a clearance rate of 1.5 L/h/kg following intravenous administration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueNotes
AntibacterialStaphylococcus aureus4–8 μg/mLEffective against multidrug-resistant strains
AntifungalCandida albicans0.05–0.3 μg/mLStrong activity against resistant strains
AnticancerHead and neck cancer cellsSignificant inhibitionInduces apoptosis in cancer cell lines

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various pyrrolo[2,3-c]pyridine derivatives against Mycobacterium abscessus. The results indicated that certain compounds exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .
  • Antifungal Study : In another investigation focused on antifungal properties, a series of derivatives were tested against multiple fungal strains, revealing that some compounds had MIC values below 1 μg/mL against resistant C. albicans strains .
  • Cancer Treatment Potential : A mouse model study demonstrated that a derivative of this compound significantly inhibited tumor growth compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or the Hemetsberger-Knittel reaction. For the latter, thermolysis of azidopyridine acrylate intermediates under controlled temperatures (e.g., 120–140°C) yields the pyrrolopyridine core . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and reaction times. Yields can be improved by inert atmosphere conditions (N₂/Ar) and stoichiometric adjustments (Table 1).

Table 1: Synthetic Methods Comparison

MethodCatalystSolventYield (%)Reference
Hemetsberger-KnittelNone (thermolysis)Toluene56–67
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF45–60

Q. How is the (E)-configuration of the acrylate moiety confirmed experimentally?

  • Methodological Answer : The stereochemistry is confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the β-vinyl proton in the acrylate group should show no coupling with the pyrrolopyridine protons, consistent with the trans (E)-configuration. High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To assign protons/carbons in the pyrrolopyridine and acrylate groups (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₈ClN₂O₂: 235.0245; observed: 235.0248) .
  • X-ray crystallography : For unambiguous confirmation of the fused bicyclic system (if crystalline derivatives are available) .

Advanced Research Questions

Q. How can mechanistic insights into the Hemetsberger-Knittel reaction be applied to improve the synthesis of pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer : The reaction proceeds via azide thermolysis to form a nitrene intermediate, which undergoes cyclization. Monitoring intermediates with in-situ IR spectroscopy (tracking azide peaks at ~2100 cm⁻¹) can optimize cyclization efficiency. Computational studies (DFT) can predict transition states to guide substituent placement .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting in aromatic regions) may arise from tautomerism in the pyrrolopyridine ring. Use variable-temperature NMR to identify dynamic processes. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Q. What strategies are effective in designing biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition) due to structural similarity to bioactive pyrrolopyridines. Use SAR studies by modifying the 7-chloro substituent or acrylate ester. For example:

  • Replace Cl with Br/F to assess halogen effects on binding .
  • Hydrolyze the methyl ester to evaluate carboxylic acid derivatives .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Methodological Answer : Employ LC-MS to detect low-abundance byproducts (e.g., dimerization products at m/z 470–500). Purification via preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Data Interpretation & Optimization

Q. What computational tools are recommended for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases). For reactivity, apply DFT (Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

Q. How can researchers optimize the compound’s solubility for in vitro studies?

  • Methodological Answer : Solubility can be enhanced via:

  • Co-solvents : DMSO (≤1% v/v) for stock solutions.
  • Prodrug strategies : Convert the methyl ester to a phosphate salt for aqueous compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.